molecular formula C17H20N4O2 B5426060 Methyl 4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]benzoate

Methyl 4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]benzoate

Cat. No.: B5426060
M. Wt: 312.37 g/mol
InChI Key: VUXWYHBENVFXRA-UHFFFAOYSA-N
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Description

Methyl 4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]benzoate is a complex organic compound that features a benzoate ester linked to a piperazine ring, which is further substituted with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions ortho to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]benzoate is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its combination of a benzoate ester, piperazine ring, and pyrimidine moiety provides a versatile scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

methyl 4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-23-16(22)15-5-3-14(4-6-15)13-20-9-11-21(12-10-20)17-18-7-2-8-19-17/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXWYHBENVFXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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